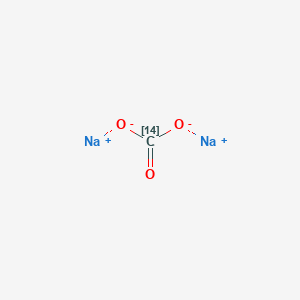
Disodium;oxo(114C)methanediolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;oxo(114C)methanediolate is a chemical compound with the molecular formula Na2CO3. It is commonly known as disodium carbonate or soda ash. This compound is widely used in various industrial applications due to its alkaline properties and ability to act as a buffering agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium;oxo(114C)methanediolate can be synthesized through several methods. One common method involves the Solvay process, which uses sodium chloride (NaCl) and calcium carbonate (CaCO3) as raw materials. The reaction involves the following steps:
- Ammonia (NH3) is absorbed in water to form ammonium hydroxide (NH4OH).
- Carbon dioxide (CO2) is bubbled through the ammonium hydroxide solution to form ammonium carbonate ((NH4)2CO3).
- Sodium chloride is added to the ammonium carbonate solution, resulting in the formation of sodium bicarbonate (NaHCO3) and ammonium chloride (NH4Cl).
- Sodium bicarbonate is then heated to decompose it into this compound and water (H2O).
Industrial Production Methods
In industrial settings, this compound is produced using the Solvay process on a large scale. The process involves the continuous recycling of ammonia, making it economically viable and environmentally friendly. The final product is obtained by crystallizing and drying the this compound.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;oxo(114C)methanediolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium carbonate peroxide (Na2CO4).
Reduction: It can be reduced to form sodium bicarbonate (NaHCO3).
Substitution: It can react with acids to form corresponding salts and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Carbon dioxide (CO2) is used to reduce this compound to sodium bicarbonate.
Substitution: Acids such as hydrochloric acid (HCl) are used to react with this compound.
Major Products Formed
Oxidation: Sodium carbonate peroxide (Na2CO4).
Reduction: Sodium bicarbonate (NaHCO3).
Substitution: Corresponding salts (e.g., sodium chloride) and carbon dioxide (CO2).
Aplicaciones Científicas De Investigación
Disodium;oxo(114C)methanediolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent to maintain pH levels.
Biology: It is used in biological research to study cellular processes and as a component in buffer solutions.
Medicine: It is used in the pharmaceutical industry to manufacture antacids and other medications.
Industry: It is used in the production of glass, detergents, and paper, as well as in water treatment processes.
Mecanismo De Acción
The mechanism of action of disodium;oxo(114C)methanediolate involves its ability to act as a base and neutralize acids. It dissociates in water to form sodium ions (Na+) and carbonate ions (CO3^2-), which can react with hydrogen ions (H+) to form water and carbon dioxide. This neutralization reaction is the basis for its use as an antacid and buffering agent.
Comparación Con Compuestos Similares
Disodium;oxo(114C)methanediolate can be compared with other similar compounds such as:
Sodium bicarbonate (NaHCO3):
Sodium hydroxide (NaOH):
Potassium carbonate (K2CO3): Similar to this compound, it is used in glass manufacturing and as a buffering agent.
This compound is unique due to its moderate alkalinity, making it suitable for a wide range of applications without being as corrosive as stronger bases like sodium hydroxide.
Propiedades
IUPAC Name |
disodium;oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-AEAMRFAVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.981 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













